(+-)-Aegeline

Description

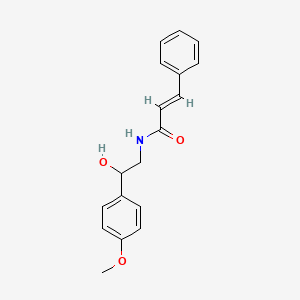

Aegeline (N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide) is a bioactive alkaloid isolated from Aegle marmelos, a plant traditionally used in Ayurvedic medicine for digestive and inflammatory disorders . Its isolation involves Soxhlet extraction of fruit or leaf material, followed by purification via column chromatography and characterization using NMR, mass spectrometry, and HPTLC (Rf = 0.24 at 250 nm) . Structurally, aegeline features a propenamide backbone with methoxyphenyl and hydroxyethyl substituents, conferring affinity for enzymatic targets like monoamine oxidases (MAO-A/B) and inducible nitric oxide synthase (iNOS) .

Aegeline exhibits diverse pharmacological properties:

- Antioxidant and anti-inflammatory: Reduces lipid peroxidation, elevates glutathione levels, and suppresses IL-6 and iNOS expression .

- Neuroactive effects: Binds MAO-A (binding energy: -10.06 kcal/mol) and MAO-B (-10.09 kcal/mol), modulating monoamine metabolism and alleviating pain-depression comorbidity .

- Metabolic regulation: Improves insulin sensitivity and glycemic control in type 2 diabetic models .

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318019 | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

456-12-2, 37791-13-2 | |

| Record name | (±)-Aegeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aegeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEGELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Preparation of Aegeline

Asymmetric Synthesis via Chiral Cyanohydrin Intermediate

The enantioselective synthesis of aegeline begins with the formation of a chiral cyanohydrin. Trimethylsilylcyanide (TMSCN) reacts with anisaldehyde in the presence of a titanium-based chiral Lewis acid catalyst, such as (S,R)-configured ligand 5 , to yield (R)-configured trimethylsilyloxycyanohydrin (8a ) at −78°C. This intermediate is purified via short-path distillation (95°C at 3 mmHg) and subsequently hydrolyzed to produce the corresponding amino alcohol (9 ).

Key Reaction Conditions:

- Catalyst : Titanium tetraisopropoxide [Ti(O-i-Pr)₄] with chiral ligand 5 (0.85 mmol).

- Solvent : Dichloromethane (CH₂Cl₂).

- Yield : 77% for cyanohydrin 8a .

The amino alcohol 9 undergoes acylation under Schotten-Baumann conditions using trans-cinnamoyl chloride to form (R)-(−)-aegeline (2 ) with 85% yield. Optical purity is confirmed via specific rotation ([α]D = −58.40° in CHCl₃), matching literature values.

Natural Extraction from Aegle marmelos

Soxhlet Extraction

Methanol (75%) is the solvent of choice for Soxhlet extraction due to its efficacy in solubilizing aegeline from dried Aegle marmelos fruit pulp. The process involves:

Comparative Analysis of Extraction Techniques

A study comparing Soxhlet, ultrasonication, and maceration revealed:

| Method | Duration | Yield (%, w/w) | Aegeline Content (mg/g) |

|---|---|---|---|

| Soxhlet | 12 hrs | 22.1 ± 0.3 | 4.8 ± 0.2 |

| Ultrasonication | 30 min | 15.4 ± 0.2 | 3.1 ± 0.1 |

| Maceration | 48 hrs | 17.9 ± 0.4 | 3.6 ± 0.3 |

Soxhlet extraction outperforms other methods in both yield and aegeline content due to continuous solvent cycling.

Isolation and Purification

Enantiomer Separation

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) of aegeline exhibits:

Scalability and Industrial Considerations

Recent Advances

Microwave-Assisted Extraction (MAE)

Preliminary studies indicate MAE reduces extraction time to 15 minutes with comparable yields (20.7 ± 0.4%).

Biocatalytic Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acylation of amino alcohol 9 with 92% enantioselectivity, offering a greener alternative to chemical synthesis.

Chemical Reactions Analysis

Extraction and Isolation Reactions

Aegeline’s extraction typically employs Soxhlet extraction using organic solvent mixtures. Studies report:

-

Hexane-acetone (6:4) and methanol as primary solvents for extracting Aegeline from dried Aegle marmelos leaves .

-

Column chromatography (hexane:ethyl acetate, 6.5:3.5) isolates pure Aegeline, confirmed via HPTLC (Rf = 0.24 at 250 nm) .

| Extraction Method | Solvent System | Key Output |

|---|---|---|

| Soxhlet | Hexane-acetone (6:4) | High Aegeline yield (~94% purity) |

| Column chromatography | Hexane:ethyl acetate | Single-spot isolation |

Structural Characterization Reactions

Aegeline’s structure is validated through spectroscopic and chromatographic techniques:

-

NMR Analysis :

-

Mass Spectrometry : High-resolution mass data confirm molecular formula (C₁₇H₂₁NO₃) .

| Technique | Key Observations |

|---|---|

| HPTLC | Rf = 0.24 (UV detection at 250 nm) |

| NMR | Structural confirmation via proton/carbon shifts |

| MS | Molecular ion peak at m/z 291 |

Enantiomer Separation

Aegeline’s chiral center necessitates enantiomeric resolution:

Biochemical Interactions

Aegeline engages in enzymatic and receptor interactions, as evidenced by:

-

MAO-A/B Inhibition :

-

β3-Adrenergic Receptor (β3-AR) Activation :

| Target | Interaction Type | Key Parameters |

|---|---|---|

| MAO-A | Hydrogen bonding | Tyr407 interaction (2.37 Å) |

| β3-AR | Agonism | EC₅₀ = 447 nM |

| iNOS | Hydrogen bonding | Leu264 interaction (1.93 Å) |

Pharmacological Reactions

Aegeline’s bioactivity is linked to its chemical reactivity:

Scientific Research Applications

Antidiabetic Properties

Aegeline has been investigated for its role in managing diabetes through various mechanisms:

- β3-Adrenergic Receptor Agonism : Aegeline and its synthetic derivatives have shown promise as β3-AR agonists, which are crucial in enhancing insulin sensitivity and glucose tolerance. A study identified a synthetic mimic of Aegeline that improved insulin sensitivity in mice fed a high-fat diet, demonstrating significant metabolic benefits .

- Mechanism of Action : The compound activates the β3-AR pathway, inducing lipolysis and fatty acid oxidation, which are vital processes for maintaining glucose homeostasis .

Table 1: Summary of Antidiabetic Effects of Aegeline

Anticancer Activity

Aegeline exhibits notable anticancer properties, particularly against cervical cancer:

- In Vitro Studies : Research has shown that one of the enantiomers of Aegeline demonstrates superior cytotoxicity against HeLa cervical cancer cells compared to standard treatments like Paclitaxel .

- Mechanistic Insights : The compound's anticancer effects may be attributed to its ability to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Table 2: Anticancer Effects of Aegeline

| Study Reference | Cancer Type | Findings |

|---|---|---|

| Cervical | Superior activity against HeLa cells | |

| Pain/Depression | Reduced inflammatory markers linked to cancer progression |

Neuroprotective Effects

Recent studies have highlighted Aegeline's potential neuroprotective effects:

- Pain-Depression Model : In a study utilizing a reserpine-induced pain-depression model in mice, Aegeline treatment significantly alleviated symptoms associated with both conditions. It was found to reduce monoamine oxidase-A (MAO-A) activity and inflammatory cytokines, suggesting a protective effect against neurodegeneration .

- Molecular Interaction Studies : Molecular docking studies indicated that Aegeline binds effectively at active sites associated with neuroinflammation, further supporting its therapeutic potential in neurological disorders .

Table 3: Neuroprotective Effects of Aegeline

| Study Reference | Model Used | Findings |

|---|---|---|

| Reserpine-Induced Model | Reduced MAO-A activity and inflammatory markers | |

| Molecular Docking | Good binding interaction with neuroinflammation targets |

Pharmacological Profiles and Future Directions

The pharmacological profile of Aegeline indicates its multifaceted role in treating various diseases:

- Anti-inflammatory Properties : Beyond its antidiabetic and anticancer activities, Aegeline has shown anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .

- Potential for Drug Development : Given its diverse applications, further research is warranted to fully elucidate the mechanisms by which Aegeline exerts its effects. This includes exploring its pharmacokinetics, optimal dosing regimens, and potential side effects.

Mechanism of Action

Aegeline exerts its effects through multiple mechanisms:

Molecular Targets: Aegeline targets various molecular pathways, including the nuclear factor kappa B (NFκB) pathway and the NLRP3 inflammasome pathway.

Pathways Involved: It downregulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Comparison with Similar Compounds

Comparison with Similar Compounds

Aegeline shares structural and functional similarities with alkaloids, synthetic derivatives, and receptor agonists. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Aegeline with Analogues

Key Findings

Enzyme Binding and Selectivity Aegeline’s MAO-A inhibition (-10.06 kcal/mol) surpasses skimmianine (-8.2 kcal/mol) but is less selective than MAO-B inhibitors like selegiline . Its iNOS binding (-31.54 kcal/mol) outperforms natural coumarins (e.g., auraptene, -22.3 kcal/mol) .

Antihistamine Activity

- Skimmianine inhibits 60–70% of histamine release in mast cells vs. 40–50% for aegeline, attributed to stronger H-bonding with H1 receptor residues (Gln206, Trp428) .

Metabolic Effects Aegeline (20 mg/kg) reduces fasting glucose by 38% in diabetic rats, comparable to synthetic N-acyl-1-amino-2-alcohols (25–32%) but with fewer hepatic side effects .

Safety Profile

- Unlike synthetic DMAA (1,3-dimethylamylamine), aegeline lacks stimulant properties but shares hepatotoxicity risks in high-dose supplements, possibly due to racemic impurities .

Table 2: Comparative Binding Energies in Enzyme Inhibition

| Compound | MAO-A (kcal/mol) | MAO-B (kcal/mol) | iNOS (kcal/mol) |

|---|---|---|---|

| Aegeline | -10.06 | -10.09 | -31.54 |

| Skimmianine | -8.2 | -7.9 | -22.3 |

| Marmin | -6.5 | -6.1 | -18.7 |

Biological Activity

Aegeline, a bioactive compound derived from the leaves of Aegle marmelos (commonly known as bael), has garnered attention for its potential therapeutic applications, particularly in the management of obesity and diabetes. This article delves into the pharmacological properties, mechanisms of action, and safety profile of aegeline, supported by various studies and research findings.

Aegeline has been identified as a β3-adrenergic receptor (β3-AR) agonist, which plays a crucial role in lipolysis and energy expenditure. Recent studies have demonstrated that aegeline and its synthetic derivatives can significantly improve insulin sensitivity and reduce insulin resistance. The compound activates the β3-AR pathway, leading to enhanced fatty acid oxidation and increased oxygen consumption in adipocytes .

Therapeutic Potential

- Anti-Diabetic Activity : Aegeline has shown promising results in preclinical models for its ability to lower blood glucose levels and improve metabolic parameters. For instance, a study involving high-fat diet-fed mice indicated that aegeline administration improved glucose tolerance and insulin sensitivity .

- Anti-Obesity Effects : The compound has been incorporated into various weight loss supplements due to its purported ability to promote fat loss through enhanced metabolic rates. However, caution is warranted as some products containing aegeline have been linked to adverse liver effects .

Pharmacokinetics

The pharmacokinetic profile of aegeline indicates rapid absorption and elimination. In a study conducted on ND4 mice, aegeline reached peak plasma concentration within 0.5 hours post-administration, with a half-life ranging from 1.2 to 1.7 hours depending on the dosage . The tissue distribution revealed significant concentrations in the liver, kidney, and brain shortly after administration.

| Parameter | 30 mg/kg Dose | 300 mg/kg Dose |

|---|---|---|

| Peak Plasma Time (Tmax) | 0.5 h | 0.5 h |

| Half-Life in Plasma | 1.4 h | 1.3 h |

| Half-Life in Liver | 1.2 h | 1.7 h |

Safety Profile

Despite its beneficial effects, the safety of aegeline has come under scrutiny. Reports have linked the consumption of aegeline-containing supplements to cases of acute liver failure . Regulatory bodies have raised concerns regarding its safety, particularly in high doses or when used without medical supervision.

Case Studies

Several case studies highlight both the efficacy and risks associated with aegeline:

- A clinical evaluation indicated that synthetic mimics of aegeline demonstrated significant β3-AR activity, leading to improved metabolic outcomes in insulin-resistant models .

- Conversely, a retrospective analysis of dietary supplements revealed multiple instances of liver toxicity associated with products containing aegeline, prompting calls for stricter regulations on its use in over-the-counter formulations .

Q & A

Q. What validated animal models are used to study aegeline's antihyperglycemic effects?

Researchers employ high-fat diet (HFD)-fed C57BL/6 mice to mimic type 2 diabetes and insulin resistance. These models are validated through glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs), measuring fasting blood glucose and serum insulin levels. Aegeline's efficacy is assessed via oral administration at standardized doses (e.g., 50–100 mg/kg/day) over 8–12 weeks, with comparisons to control groups .

Q. What spectroscopic techniques confirm aegeline's structural identity?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. H-NMR and C-NMR analyze proton and carbon environments, while High-Resolution MS (HR-MS) confirms molecular weight and fragmentation patterns. These methods are cross-validated with literature data from Aegle marmelos leaf extracts .

Q. How is aegeline isolated from natural sources?

Aegeline is typically extracted via column chromatography using silica gel or Sephadex LH-20. Polar solvents like methanol or ethanol are used for initial extraction, followed by gradient elution with hexane-ethyl acetate mixtures. Purity is verified using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in aegeline's efficacy across studies?

Discrepancies in outcomes (e.g., variable glucose-lowering effects) may arise from differences in dosage, animal strain, or experimental duration. To address this:

- Conduct dose-response studies to identify optimal therapeutic ranges.

- Standardize animal models (e.g., age, diet, genetic background).

- Perform meta-analyses of existing data to identify confounding variables .

Q. What in vitro assays are used to assess aegeline's molecular targets in insulin resistance?

- PPARγ Activation Assays : Luciferase reporter gene assays in HEK293 cells transfected with PPARγ plasmids.

- Glucose Uptake Assays : Differentiated 3T3-L1 adipocytes treated with aegeline and measured via H-2-deoxyglucose uptake.

- Western Blotting : Quantifies phosphorylation of insulin signaling proteins (e.g., Akt, IRS-1) in liver or muscle cell lines .

Q. How do researchers optimize aegeline derivatives for improved pharmacokinetics?

Structure-Activity Relationship (SAR) studies modify aegeline's amide group or aromatic ring. In silico tools (e.g., molecular docking with PPARγ or GLUT4) predict binding affinity. Derivatives are synthesized and tested for:

- Bioavailability : Caco-2 cell permeability assays.

- Metabolic Stability : Microsomal incubation with liver S9 fractions.

- In Vivo Efficacy**: Pharmacodynamic studies in diabetic models .

Q. How to design longitudinal studies assessing aegeline's chronic effects?

- Cohort Design : Administer aegeline for ≥12 weeks in aged HFD-fed mice.

- Endpoints : Monitor HbA1c, lipid profiles, and pancreatic β-cell function (e.g., HOMA-IR).

- Control Groups : Include vehicle-treated and metformin-positive controls.

- Ethical Compliance : Follow ARRIVE guidelines for animal welfare and sample-size justification .

Data Analysis and Reporting

Q. What statistical methods validate aegeline's antidyslipidemic effects?

- Parametric Tests : ANOVA with post-hoc Tukey tests for comparing triglyceride and LDL levels across groups.

- Non-Parametric Tests : Mann-Whitney U tests for skewed data (e.g., liver enzyme ALT/AST).

- Effect Size Calculation : Cohen’s d to quantify therapeutic impact vs. controls .

Q. How should researchers address ethical considerations in aegeline studies?

- Animal Ethics : Obtain IACUC approval; adhere to the 3Rs (Replacement, Reduction, Refinement).

- Human Cell Lines : Use IRB-approved protocols for primary hepatocytes or adipocytes.

- Data Transparency : Share raw data via repositories like Figshare; include negative results to avoid publication bias .

Literature Review and Reproducibility

Q. What strategies ensure comprehensive literature reviews on aegeline?

- Databases : Search PubMed, Scopus, and Web of Science using MeSH terms like "aegeline AND (diabetes OR insulin resistance)".

- Inclusion Criteria : Prioritize peer-reviewed studies with full methodological details.

- Critical Appraisal : Use tools like CASP to assess bias in animal or in vitro studies .

Q. How to enhance experimental reproducibility in aegeline research?

- Detailed Protocols : Document buffer compositions, incubation times, and equipment models (e.g., HPLC column type).

- Negative Controls : Include solvent-only groups in pharmacological assays.

- Reagent Validation : Certify compound purity via Certificates of Analysis (CoA) from suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.